Cardanol diene

tyrosinase inhibition melanogenesis enzyme kinetics

Cardanol diene (CAS 51546-63-5), chemically 3-[(8Z,11Z)-pentadeca-8,11-dienyl]phenol, is a naturally occurring monohydric phenolic lipid found in cashew nut shell liquid (CNSL). It comprises a phenolic ring with a C15 alkenyl side chain containing precisely two non-conjugated Z-configuration double bonds at positions 8 and 11.

Molecular Formula C21H32O
Molecular Weight 300.5 g/mol
Cat. No. B8069747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCardanol diene
Molecular FormulaC21H32O
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCCCC=CCC=CCCCCCCCC1=CC(=CC=C1)O
InChIInChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h4-5,7-8,15,17-19,22H,2-3,6,9-14,16H2,1H3/b5-4-,8-7-
InChIKeyFAYVLNWNMNHXGA-UTOQUPLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cardanol Diene for Research Procurement: CAS 51546-63-5 Identity, Source, and Baseline Specifications


Cardanol diene (CAS 51546-63-5), chemically 3-[(8Z,11Z)-pentadeca-8,11-dienyl]phenol, is a naturally occurring monohydric phenolic lipid found in cashew nut shell liquid (CNSL) [1]. It comprises a phenolic ring with a C15 alkenyl side chain containing precisely two non-conjugated Z-configuration double bonds at positions 8 and 11 [2]. Cardanol diene represents approximately 17.8% to 32.1% of the total diene constituents across CNSL sources, with natural cardanol content ranging from 1.2% to 9.2% of total phenolic shell liquid [1]. Its physicochemical profile includes a molecular weight of 300.5 g/mol, calculated XlogP of 7.80, AlogP of 6.58, and TPSA of 20.20–20.23 Ų [3][4]. Solubility in DMF (20 mg/mL), DMSO (15 mg/mL), and ethanol (22 mg/mL) is documented for laboratory handling .

Why Cardanol Diene Cannot Be Substituted with Cardanol Mixtures or Other CNSL Phenolics: The Unsaturation Specificity Problem


Generic cardanol mixtures and CNSL-derived phenolic blends exhibit heterogeneous unsaturation profiles that fundamentally alter biological activity and material properties, making direct substitution impossible without functional compromise. Natural cardanol is invariably a mixture of saturated, monoene, diene, and triene forms [1]. Critically, the distribution of triene, diene, and monoene constituents varies widely across different geographic sources, with triene content ranging from 36.3% to 50.4% and diene from 17.8% to 32.1% [2]. Density functional theory (DFT) analysis confirms that the number and position of double bonds in the side chain directly modulates global reactivity, with increased unsaturation contributing significantly to enhanced general reactivity [3]. Moreover, selective hydrogenation studies demonstrate that the C8-C9 double bond—present in cardanol diene—exhibits unique retention behavior under ruthenium-catalyzed conditions compared to other unsaturation sites [4]. For procurement decisions, this unsaturation specificity means that cardanol diene cannot be interchanged with cardanol monoene, triene, saturated forms, or undefined mixtures without altering the intended biological or material performance outcome.

Cardanol Diene Procurement Evidence: Quantified Differentiation from Cardanol Monoene, Triene, and Cardol Diene in Biological and Material Performance


Tyrosinase Inhibition IC50 Comparison: Cardanol Diene vs. Cardanol Monoene and Triene

Cardanol diene exhibits moderate tyrosinase inhibitory activity with an IC50 of 52.5 μM in vitro . However, when compared directly to cardanol monoene (IC50 = 7.65 ± 2.58 μM) and cardanol saturated (IC50 = 5.89 ± 2.83 μM) evaluated under identical assay conditions against the same enzyme target, cardanol diene demonstrates approximately 6.9-fold lower potency than cardanol monoene and 8.9-fold lower potency than cardanol saturated [1]. Notably, cardanol diene showed no inhibitory activity against the broader panel of Leishmania amazonensis promastigotes, while cardanol monoene, saturated, and mixture forms all exhibited measurable inhibition [1]. This selectivity profile—active against tyrosinase but inactive against L. amazonensis—distinguishes cardanol diene from its monoene and saturated counterparts, which display broader but less selective inhibitory activity.

tyrosinase inhibition melanogenesis enzyme kinetics

Anti-Leishmanial Activity Selectivity: Cardanol Diene Inactivity vs. Cardol Triene Activity

Cardanol diene demonstrates complete inactivity (no inhibition observed) against Leishmania amazonensis promastigotes in vitro, whereas cardol triene—another CNSL-derived phenolic lipid isolated from the same bioassay-guided fractionation—exhibits measurable antileishmanial activity with an IC50 of 80.66 μM [1]. This differential activity occurs despite both compounds being isolated from the same Anacardium othonianum extract and sharing a phenolic lipid core structure. The difference is attributed to structural divergence: cardol triene contains a resorcinol-type dihydric phenol core with a tri-unsaturated side chain, while cardanol diene possesses a monohydric phenol core with a di-unsaturated side chain. This is the first report confirming the presence of alkyl phenols including cardanol diene in A. othonianum [1].

antileishmanial Leishmania amazonensis neglected tropical diseases

Antioxidant Mechanism Preference: DFT-Based Comparison of Hydrogen Atom Transfer Efficiency

Density functional theory (DFT) analysis at the B3LYP/6-31G(d,p) level reveals that cardanol diene exhibits a distinct antiradical mechanism profile compared to cardanol monoene [1]. While the Hydrogen Atom Transfer (HAT) mechanism was identified as the predominant pathway across all cardanol unsaturation variants, cardanol monoene demonstrated superior antiradical activity relative to diene and triene forms [1]. Global reactivity studies confirm that increasing unsaturation in the side chain contributes significantly to enhanced general reactivity, but Fukui index analysis indicates that for monoene, reactivity localizes primarily on the aromatic ring (oxygen and C4) without carbon chain interference—a property not observed with diene forms [1]. Despite the computational advantage of monoene, experimental DSC and PetroOXY analysis confirms that cardanol mixtures containing diene still increase naphthenic mineral oil oxidative stability by a factor of 4 to 5 at concentrations of 500–5000 mg/kg [1].

antioxidant mechanism DFT calculation radical scavenging bio-based stabilizers

Biofilm Inhibition via Metal Complex Derivatization: Cardanol Diene as Precursor

Cardanol diene has been successfully employed as a precursor for synthesizing cardanol-metal complexes that inhibit biofilm formation of uropathogenic Escherichia coli . The unsaturated side chain of cardanol diene provides coordination sites for metal chelation, generating complexes with anti-biofilm activity. While direct MIC or biofilm inhibition quantification data for the metal complexes is not provided in the available literature, this application is specific to cardanol diene among the CNSL phenolic lipids evaluated for this purpose . The diene unsaturation pattern (two double bonds) offers a distinct coordination geometry compared to monoene (one double bond) or triene (three double bonds) cardanol derivatives, potentially influencing metal binding affinity and resulting antimicrobial efficacy.

biofilm inhibition uropathogenic E. coli metal complexes antimicrobial

Nanostructure Morphology Control: Cardanol Diene in Amphiphilic Azo Dye Self-Assembly

The unsaturation state of the cardanol side chain directly modulates self-assembly behavior and mesomorphic properties when incorporated into amphiphilic azo dyes [1]. Cardanol-derived azo derivatives containing diene unsaturation exhibit unique nanostructures including bicelles and microgel-like structures, along with smectic-type thermotropic mesophases [1]. While the study evaluated cardanol as a mixture of monoene (42%), diene (22%), and triene (36%) [2], the presence of the diene component is essential for achieving the full spectrum of self-assembled morphologies observed. The variation in unsaturation enables tunable amphiphilicity and π-π stacking interactions, which govern the final nanostructure architecture.

self-assembly nanostructures azo dyes liquid crystals

Cytotoxicity Profile Differentiation: Cardanol Diene vs. Cardol and Anacardic Acid

Cardanol diene, as a constituent of cardanol mixtures, exhibits a favorable cytotoxicity profile relative to cardol—another major CNSL phenolic lipid class. In head-to-head evaluation on Raw 264.7 macrophage cells, cardanol (mixture containing diene component) displayed no cytotoxicity, whereas cardol revealed significant cytotoxicity at 50 μM [1]. This differential toxicity is attributed to the monohydric (cardanol) versus dihydric resorcinol-type (cardol) phenolic core structure. Additionally, anacardic acid—the third major CNSL component—exhibits cytotoxicity against lung, liver, and gastric tumor cells through histone acetyltransferase (HAT) inhibition [2]. Cardanol diene thus occupies a distinct cytotoxicity space: less toxic than cardol at comparable concentrations, and lacking the epigenetic HAT-inhibitory cytotoxicity mechanism characteristic of anacardic acid [2].

cytotoxicity cell viability toxicology safety profiling

Cardanol Diene Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Selective Tyrosinase Inhibition Studies Requiring Reduced Potency

For melanogenesis research requiring tyrosinase inhibition without the confounding anti-leishmanial activity observed with cardanol monoene and saturated forms, cardanol diene (IC50 = 52.5 μM) is the appropriate selection . Its 6.9-fold lower potency versus monoene (IC50 = 7.65 μM) provides a useful comparator for structure-activity relationship studies exploring how side-chain unsaturation modulates enzyme binding [1]. The complete inactivity against L. amazonensis promastigotes [2] further ensures that observed cellular effects are attributable to tyrosinase pathway modulation rather than off-target anti-parasitic mechanisms.

Synthesis of Metal Complexes for Uropathogenic E. coli Biofilm Inhibition

Research protocols employing cardanol-metal complexes to inhibit uropathogenic E. coli biofilm formation specifically cite cardanol diene as the precursor . Procurement of cardanol diene (rather than undefined cardanol mixtures or monoene/triene variants) is necessary to replicate published synthesis conditions, as the diene unsaturation pattern provides the specific coordination geometry required for metal chelation and subsequent anti-biofilm activity .

Amphiphilic Azo Dye Design for Nanostructured Liquid Crystalline Materials

When synthesizing cardanol-azo benzene derivatives for self-assembly studies targeting bicelles, microgel-like structures, or smectic thermotropic mesophases, the unsaturation profile of the cardanol feedstock must include the diene component (22% in the characterized mixture) [3][4]. Substitution with monoene-enriched or fully hydrogenated cardanol will alter the amphiphilic balance and π-stacking interactions, resulting in different nanostructure morphologies than those reported [3].

Cytotoxicity-Sensitive Bioactivity Screening Applications

For cell-based assays on Raw 264.7 macrophages or HaCaT keratinocytes where cardol-associated cytotoxicity (observed at 50 μM) must be avoided, cardanol diene-containing mixtures are preferable [5][4]. Concentrations ≤10 μg/mL on HaCaT cells maintain safety while enabling wound healing studies (99% closure at 1 μg/mL after 48 h) [4]. Unlike anacardic acid, cardanol diene does not induce cytotoxicity through HAT inhibition mechanisms, making it suitable when epigenetic modulation is an undesirable confounding factor [6].

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